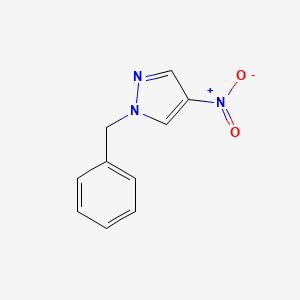

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and related compounds has been explored in various studies. For instance, the synthesis of 5-amino-3-benzoyl-1,2,4-oxadiazole derivatives and their subsequent rearrangement into triazolylurea compounds has been quantitatively studied, providing insights into the reactivity and stability of the resulting rings . Another study describes the reaction of 2,4-diphenyl- and 2-p-methylphenyl-4-phenyl-Δ2-oxazolin-5-ones with nitrosobenzene, leading to the formation of 1,2,4-oxadiazolines and benzamidines under different temperature conditions . Additionally, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their transformation into triazolidine-dione derivatives has been reported, highlighting the potential for ring transformation .

Molecular Structure Analysis

The molecular structure of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and similar compounds has been characterized using various spectroscopic techniques. For example, new 1,2,4-oxadiazolo[4,5-d]-1,5-benzothiazepine derivatives were characterized by IR, NMR, MS, and X-ray, providing detailed information about their molecular structure . Spectroscopic investigation, including FT-IR and FT-Raman, along with DFT quantum chemical calculations, has been used to analyze the vibrational wavenumbers and assign vibrational bands of related oxadiazole compounds .

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives has been a subject of interest in several studies. The reaction of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine has been investigated, revealing the formation of aryl nitrile, benzyl acetate, benzaldehyde, and other products, including 1,3,5-triazines . These findings provide valuable information on the potential chemical reactions and mechanisms involving 1,2,4-oxadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives have been extensively studied. The synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide compounds have been carried out, with the structures elucidated by modern spectroscopic techniques . The stability and reactivity of 3-oxo-4-amino-1,2,3-oxadiazole derivatives have also been examined, demonstrating pronounced acid/base stability . Furthermore, the design, synthesis, and biological evaluation of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as potent antioxidants have been conducted, indicating the significance of structural modifications on the biological activities of these compounds .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied as corrosion inhibitors. A study by Kalia et al. (2020) demonstrated that these oxadiazole derivatives, when applied to mild steel in hydrochloric acid, significantly inhibit corrosion. This was validated through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, revealing high inhibition efficiencies (Kalia et al., 2020).

Liquid Crystal Applications

Research by Abboud, Lafta, and Tomi (2017) focused on new mesogenic homologous series containing 1,3,4-oxadiazole rings with nitro terminal groups. These compounds, including variations of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, displayed distinct liquid crystalline behaviors, indicating their potential application in liquid crystal technology (Abboud, Lafta, & Tomi, 2017).

CNS Depressant Activity

A study by Singh et al. (2012) evaluated substituted 1,3,4-oxadiazoles for their central nervous system (CNS) depressant activities. Among these, derivatives of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole showed promising results as antidepressants, anticonvulsants, and antianxiety agents without neurotoxicity, highlighting their pharmaceutical relevance (Singh et al., 2012).

Cholinester

ase InhibitionOxadiazoles, including 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives, have been investigated for their inhibitory effects on cholinesterases. A study found that these derivatives, particularly those with 3-nitro/4-nitrophenyl groups, showed moderate inhibition against cholinesterases, suggesting potential therapeutic applications in conditions involving cholinesterase activity (Siddiqui et al., 2015).

Spectroscopic Analysis

The 1,2,4-oxadiazole structure, including 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, has been subject to spectroscopic studies. Aparna et al. (2011) conducted X-ray diffraction studies on derivatives of 1,3,4-oxadiazole, providing insights into their structural and bonding characteristics, which are crucial for understanding their potential applications in various fields (Aparna et al., 2011).

Liquid Crystalline Properties

Research by Ali and Tomi (2018) synthesized and characterized compounds containing a 1,2,4-oxadiazole ring, demonstrating their liquid crystalline properties. This research is significant for the development of new materials with potential applications in display technologies and optoelectronics (Ali & Tomi, 2018).

Eigenschaften

IUPAC Name |

5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZONGMVJXXWXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360523 | |

| Record name | 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

431908-57-5 | |

| Record name | 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)